molecular formula C17H12Cl2N6 B2373295 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872621-73-3

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2373295
CAS No.: 872621-73-3
M. Wt: 371.23
InChI Key: BHLQFXOUQCSKJO-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H12Cl2N6 and its molecular weight is 371.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Liu et al. (2016) involves the synthesis of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, a category that includes compounds similar to 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds were synthesized by condensation of different acids with a related dichlorophenyl-pyrazolo[3,4-d]pyrimidine compound, demonstrating the synthetic adaptability of such molecules (Liu et al., 2016).

Anti-Mycobacterial Activity

  • Pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been reported as potent inhibitors of mycobacterial ATP synthase, useful in treating Mycobacterium tuberculosis. This highlights the potential antimicrobial applications of similar compounds (Sutherland et al., 2022).

Biological Activity and Enzyme Inhibition

  • Pyrazolo[3,4‐d]pyrimidines are noted for their broad spectrum of biological activity, with studies like the one by Aydin et al. (2021) focusing on the synthesis of derivatives for evaluating their enzyme inhibition properties, particularly against acetylcholinesterase and carbonic anhydrase (Aydin et al., 2021).

Antibacterial Applications

  • The study by Rahmouni et al. (2014) reports the synthesis of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, chemically similar to the compound of interest, and their significant antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Rahmouni et al., 2014).

Fluorescent Sensor Applications

  • A novel fluorescent dye based on a related pyrazoloquinoline compound demonstrates the potential use of such compounds as sensors for the detection of inorganic cations. This suggests that similar pyrazolo[3,4-d]pyrimidin compounds could be developed for sensing applications (Mac et al., 2010).

Anti-Cancer Properties

  • Compounds like N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amines, closely related to the compound , have shown potent anti-proliferative activities against cancer cell lines, indicating the potential of such compounds in cancer treatment (Lukasik et al., 2012).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6/c18-14-5-4-12(7-15(14)19)25-17-13(9-24-25)16(22-10-23-17)21-8-11-3-1-2-6-20-11/h1-7,9-10H,8H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLQFXOUQCSKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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